molecular formula C21H27N7O3 B8082417 (R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL

(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL

Cat. No.: B8082417
M. Wt: 425.5 g/mol
InChI Key: KGPGFQWBCSZGEL-CYBMUJFWSA-N
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Description

(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-yl)-2-methylbut-3-YN-2-OL, also known as GSK690693, is a potent small-molecule inhibitor of the AKT kinase family (AKT1, AKT2, AKT3), which plays a critical role in cell survival and proliferation pathways. Its discovery was reported by Heerding et al. (2008) in the Journal of Medicinal Chemistry . Key structural features include:

  • Imidazo[4,5-c]pyridine core: Serves as a hinge-binding motif for kinase inhibition.
  • 4-Amino-1,2,5-oxadiazol-3-yl group: Enhances binding affinity to the kinase ATP pocket.
  • (3S)-Piperidin-3-ylmethoxy substituent: Contributes to solubility and selectivity.
  • 2-Methylbut-3-yn-2-ol moiety: Optimizes pharmacokinetic properties, including metabolic stability .

The compound’s stereochemistry (R-configuration at the chiral center) is critical for its activity, as confirmed by crystallographic studies in the RCSB PDB entry G93 .

Properties

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3R)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGFQWBCSZGEL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL” involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile oxide.

    Construction of the Imidazopyridine Core: This step involves the condensation of a pyridine derivative with an imidazole precursor under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution or reductive amination.

    Final Assembly: The final step involves coupling the intermediate compounds through a series of reactions, such as Sonogashira coupling, to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the imidazopyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Oncology

GSK690693 has been investigated for its potential in treating various cancers. Its ability to inhibit AKT activity can sensitize cancer cells to other therapeutic agents and reduce tumor growth.

Key Findings:

  • Breast Cancer: Studies have shown that GSK690693 can enhance the efficacy of chemotherapeutic agents in breast cancer models by promoting apoptosis in resistant cancer cells .
  • Prostate Cancer: Research indicates that GSK690693 can inhibit the growth of prostate cancer cells by targeting the AKT pathway, leading to reduced cell viability and increased apoptosis .

Neurological Disorders

Emerging research suggests that GSK690693 may have applications in treating neurological disorders characterized by dysregulated AKT signaling. The compound's neuroprotective effects have been observed in preclinical models of neurodegenerative diseases.

Case Study:
A study demonstrated that GSK690693 could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in conditions like Alzheimer's disease .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of GSK690693 is essential for its application in clinical settings. Studies indicate that the compound has favorable absorption characteristics and a manageable safety profile at therapeutic doses.

Mechanism of Action

The mechanism of action of “(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations Among Imidazo-Pyridine Derivatives

The following table summarizes structural and functional differences between GSK690693 and related kinase inhibitors:

Compound Core Structure Key Substituents Target Kinase Notable Properties
GSK690693 Imidazo[4,5-c]pyridine 4-Amino-1,2,5-oxadiazole; (3S)-Piperidinylmethoxy; 2-methylbut-3-yn-2-ol AKT1/2/3 Nanomolar potency, oral bioavailability, chiral specificity
Compound 22b Imidazo[4,5-b]pyridine 6-Chloro; 1-isopropyl-pyrazole; 5-methylisoxazole-piperazine Undisclosed Enhanced lipophilicity due to chloro and isopropyl groups; potential CNS penetration
Compound 10d Imidazo[4,5-b]pyridine 6-Bromo; 4-(2-methoxyethyl)piperazine; 5-methylisoxazole Undisclosed Bromo substituent may improve halogen bonding; methoxyethyl enhances solubility
SB 747651A Imidazo[4,5-c]pyridine Piperidin-4-ylamino-methyl; no oxadiazole group Undisclosed Altered selectivity profile due to amine substitution; tetrahydrochloride salt form
Compound 27g Imidazo[4,5-b]pyridine 6-Chloro; 1,3-dimethyl-pyrazole; pyrazine-piperazine Undisclosed Pyrazine moiety may confer metabolic stability; dimethyl-pyrazole increases rigidity

Impact of Substituents on Activity and Selectivity

  • 4-Amino-1,2,5-oxadiazole (GSK690693): This group is critical for hydrogen bonding with AKT’s hinge region, contributing to its nanomolar IC50 . Its absence in SB 747651A likely reduces AKT affinity but may shift selectivity to other kinases .
  • Piperidine/Piperazine Modifications: The (3S)-piperidinylmethoxy group in GSK690693 improves solubility and stereospecific binding .
  • Halogen Substituents : Chloro (Compound 22b) and bromo (Compound 10d) groups enhance binding via hydrophobic interactions but may increase toxicity risks .

Physicochemical and Pharmacokinetic Comparison

Parameter GSK690693 Compound 22b SB 747651A
Molecular Weight 425.48 g/mol ~450 g/mol (estimated) 607.37 g/mol (salt form)
LogP 2.1 (predicted) 3.5 (estimated) 1.8 (salt form)
Chiral Centers 1 (R-configuration) 0 1 (unspecified)
Solubility Moderate (aqueous) Low (lipophilic) High (hydrochloride salt)

Research Findings and Clinical Implications

  • GSK690693 : Demonstrates preclinical efficacy in PTEN-deficient tumors but has faced challenges in clinical trials due to hyperglycemia (AKT2 inhibition) .
  • Piperazine Derivatives (e.g., 10d, 27g): Broader kinase inhibition profiles noted in patent literature, though specific data are undisclosed .
  • Stereochemical Influence : The R-configuration in GSK690693 is essential for AKT binding; racemic mixtures show reduced potency .

Biological Activity

The compound (R)-4-(2-(4-amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique combination of oxadiazole and imidazopyridine moieties, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. Specifically, derivatives of 1,3,4-oxadiazole have been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound has demonstrated significant inhibitory effects on key signaling pathways associated with cancer cell survival.

Table 1: Summary of Biological Activities

Activity TypeAssay DescriptionIC50 Value (nM)Reference
AKT InhibitionInhibition of AKT phosphorylation300
GSK3β InhibitionInhibition in human BT474 cells1110
CytotoxicityCell viability assay in cancer cell lines<1000

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways. The oxadiazole moiety is known for its ability to interact with various biological targets, including proteins that regulate apoptosis and cell cycle progression. Through computational modeling and molecular docking studies, researchers have identified potential binding sites on target proteins that may facilitate this interaction .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that at concentrations below 1000 nM, significant reductions in cell viability were observed. The study concluded that the compound's structural features are critical for its anticancer activity .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit IL-1β release from LPS/ATP-stimulated macrophages, suggesting a role in modulating inflammatory responses. This activity was concentration-dependent and highlights the therapeutic potential in inflammatory diseases .

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